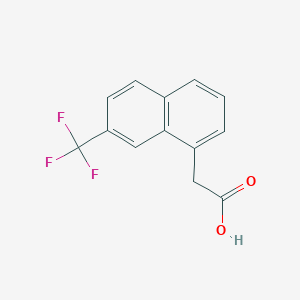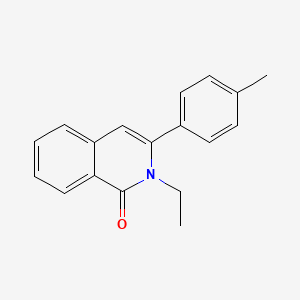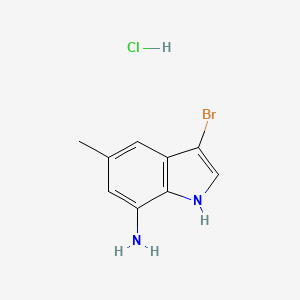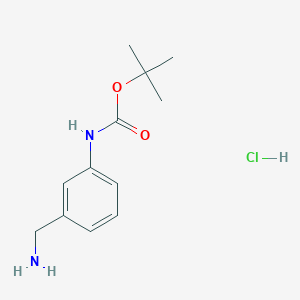
N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry. The compound features a quinoline ring system substituted with a dimethylamino group and a methyl group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline typically involves the reaction of 7-methylquinoline with N,N-dimethylaniline under specific conditions. One common method includes the use of a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline derivatives . The reaction conditions often require elevated temperatures and the presence of a dehydrating agent to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group or the methyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds with various functional groups.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and catalysts.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis by interacting with bacterial DNA gyrase, leading to antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a similar ring structure but without the dimethylamino and methyl substitutions.
2-Methylquinoline: A derivative with a methyl group at the 2-position but lacking the dimethylamino group.
N,N-Dimethylaniline: An aniline derivative with a dimethylamino group but without the quinoline ring.
Uniqueness
N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives. Its combination of a quinoline ring with a dimethylamino group and a methyl group makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
30479-24-4 |
|---|---|
Fórmula molecular |
C18H18N2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(7-methylquinolin-2-yl)aniline |
InChI |
InChI=1S/C18H18N2/c1-13-4-5-15-8-11-17(19-18(15)12-13)14-6-9-16(10-7-14)20(2)3/h4-12H,1-3H3 |
Clave InChI |
FNXDWINLCCMTJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=CC(=N2)C3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11858305.png)






![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)



